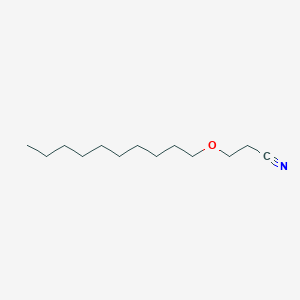
1-Acetylindolin-3-on
Übersicht
Beschreibung
1-Acetylindolin-3-one (AI-3) is a natural product found in a variety of plants and fungi. It is a colorless, water-soluble compound with a molecular weight of 191.17 g/mol. AI-3 has been studied for its potential medicinal properties, and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Antitumor-Eigenschaften
1-Acetylindolin-3-on: hat sich in der Pharmakologie aufgrund seiner Antitumor-Eigenschaften als vielversprechend erwiesen. Es wirkt durch Hemmung verschiedener Kinasefamilien, die oft in das Wachstum und die Ausbreitung von Krebszellen verwickelt sind . Diese Verbindung wird auf ihre potenzielle Verwendung in der Krebstherapie untersucht, insbesondere bei gezielten Behandlungen, die darauf abzielen, die Proliferation von malignen Zellen zu stoppen, ohne gesundes Gewebe zu schädigen.
Materialwissenschaften: Heterocyclische Bausteine
In den Materialwissenschaften dient This compound als heterocyclischer Baustein. Seine Struktur ist integraler Bestandteil der Synthese komplexer organischer Verbindungen, die bei der Entwicklung neuer Materialien verwendet werden . Diese Materialien können Anwendungen von Elektronik bis hin zu Beschichtungen haben, wobei die Eigenschaften von Indolin-3-on-Derivaten einzigartige Eigenschaften wie Leitfähigkeit oder Beständigkeit gegen Abbau verleihen können.
Chemische Synthese: Nucleophile Zwischenprodukte
Die Verbindung wird in der chemischen Synthese als nucleophiles Zwischenprodukt verwendet. Sie ist besonders wertvoll beim Aufbau von C2-quartären Indolin-3-on-Skeletten, die in einer Vielzahl von biologisch aktiven Naturprodukten und synthetischen Pharmazeutika vorkommen . Ihre Rolle bei der Erleichterung der Synthese komplexer Moleküle macht sie zu einem Grundnahrungsmittel in der medikamentenchemischen Forschung.
Analytische Chemie: Chromatographie und Spektroskopie
This compound: wird in der analytischen Chemie verwendet, wo es mit Techniken wie NMR, HPLC, LC-MS und UPLC analysiert werden kann . Diese Methoden ermöglichen die detaillierte Charakterisierung der Verbindung, was für die Qualitätskontrolle, die Reinheitsprüfung und die Untersuchung ihrer physikalisch-chemischen Eigenschaften unerlässlich ist.
Lebenswissenschaften: Biologische Studien
In den Lebenswissenschaften ist diese Verbindung Teil von Studien, die ihre biologische Aktivität untersuchen. Seine hohe GI-Absorption und seine BBB-permeablen Eigenschaften deuten darauf hin, dass es zu einem Medikament mit effektiver systemischer und zentralnervöser Verfügbarkeit entwickelt werden könnte . Die Forschung auf diesem Gebiet zielt darauf ab, zu verstehen, wie This compound auf molekularer Ebene mit biologischen Systemen interagiert.
Chromatographie: Reinigung und Analyse
Schließlich spielt This compound eine Rolle in der Chromatographie. Es kann als Standard- oder Referenzverbindung bei der Reinigung anderer Substanzen verwendet werden. Sein klares und eindeutiges chromatographisches Profil hilft bei der Analyse komplexer Gemische und trägt zur Identifizierung und Quantifizierung verschiedener Komponenten bei .
Safety and Hazards
1-Acetylindolin-3-one is classified under GHS07 for safety. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Wirkmechanismus
Mode of Action
The mode of action of 1-Acetylindolin-3-one involves its interaction with its targets, leading to changes in the biochemical pathways. In one study, it was found that 1-Acetylindolin-3-one reacted in the presence of the Brettphos ligand, leading to the formation of a desired product . .
Biochemical Pathways
1-Acetylindolin-3-one has been implicated in various biochemical pathways. For instance, it has been used in the synthesis of nucleophilic 2-monoarylated indole-3-ones via palladium-catalyzed direct C (sp3)–H arylation of indole-3-ones with aryl halides
Pharmacokinetics
It has been suggested that 1-acetylindolin-3-one has high gastrointestinal absorption and is bbb permeant
Result of Action
It has been suggested that 1-acetylindolin-3-one has potential antitumor properties
Biochemische Analyse
Biochemical Properties
It has been used in the synthesis of chiral indolin-3-ones via organocatalyzed asymmetric Michael addition
Molecular Mechanism
It has been involved in the organocatalyzed asymmetric Michael addition to unsaturated α-ketoesters, leading to the formation of chiral indolin-3-ones
Eigenschaften
IUPAC Name |
1-acetyl-2H-indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(12)11-6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMJJQZNOVOCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337123 | |
| Record name | 1-acetylindolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16800-68-3 | |
| Record name | 1-acetylindolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ACETYL-1,2-DIHYDRO-3H-INDOL-3-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B91221.png)



![Propionanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B91229.png)








